molecular formula C13H12ClN3OS B10971999 N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Cat. No.: B10971999
M. Wt: 293.77 g/mol
InChI Key: IFOHYVRQXJIQEH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a pyrimidinylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and 2-chloropyrimidine.

    Formation of Intermediate: The 5-chloro-2-methylphenylamine reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate to form an intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidinylsulfanyl group could play a crucial role in binding to the target site, while the chloro-methylphenyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylthio)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfinyl)acetamide
  • N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfonyl)acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both chloro and pyrimidinylsulfanyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H12ClN3OS

Molecular Weight

293.77 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C13H12ClN3OS/c1-9-3-4-10(14)7-11(9)17-12(18)8-19-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,17,18)

InChI Key

IFOHYVRQXJIQEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CC=N2

Origin of Product

United States

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